molecular formula C17H26N3O3+ B11204121 N-(2-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}ethyl)-N,N-dimethylprop-2-en-1-aminium

N-(2-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}ethyl)-N,N-dimethylprop-2-en-1-aminium

Cat. No.: B11204121
M. Wt: 320.4 g/mol
InChI Key: TVSNVEQUJQGUFP-UHFFFAOYSA-O
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Description

{2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM is a complex organic compound with a unique structure that includes a quinoline derivative, an amide linkage, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM typically involves multiple steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups can be introduced through selective oxidation reactions.

    Amide Bond Formation: The amide bond is formed by reacting the hexahydroquinoline derivative with an appropriate carboxylic acid or its derivative.

    Quaternization: The final step involves the quaternization of the amine group with an alkyl halide to introduce the quaternary ammonium group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxy group.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

Chemistry

In organic synthesis, {2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes involved in oxidation-reduction reactions. Its ability to undergo various chemical transformations makes it a useful tool for investigating metabolic pathways.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its quaternary ammonium group can enhance its interaction with biological membranes, potentially improving its efficacy as a drug.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other materials with unique properties. Its ability to form stable quaternary ammonium salts makes it useful in the development of ion-exchange resins and other materials.

Mechanism of Action

The mechanism by which {2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM exerts its effects is likely related to its ability to interact with biological membranes and enzymes. The quaternary ammonium group can facilitate its binding to negatively charged sites on enzymes or cell membranes, while the hydroxy and oxo groups can participate in redox reactions, potentially altering the activity of target enzymes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-hydroxyquinoline share structural similarities with {2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM.

    Quaternary Ammonium Compounds: Compounds like benzalkonium chloride and cetyltrimethylammonium bromide also contain quaternary ammonium groups.

Uniqueness

What sets {2-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]ETHYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM apart is its combination of a quinoline core with a quaternary ammonium group. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that other compounds cannot.

Properties

Molecular Formula

C17H26N3O3+

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]ethyl-dimethyl-prop-2-enylazanium

InChI

InChI=1S/C17H25N3O3/c1-4-10-20(2,3)11-9-18-16(22)14-15(21)12-7-5-6-8-13(12)19-17(14)23/h4H,1,5-11H2,2-3H3,(H2-,18,19,21,22,23)/p+1

InChI Key

TVSNVEQUJQGUFP-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(CCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O)CC=C

Origin of Product

United States

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